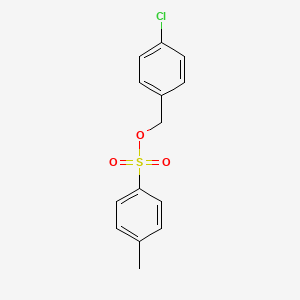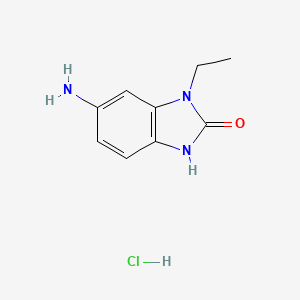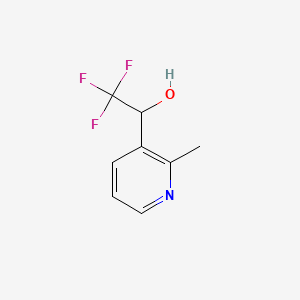
Methyl2-ethynyl-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-ethynyl-5-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, an ethynyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-ethynyl-5-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-ethynyl-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process by providing a more environmentally friendly alternative to traditional liquid acid catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl2-ethynyl-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: 2-ethynyl-5-methylbenzoic acid.
Reduction: 2-ethynyl-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl2-ethynyl-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality .
Mechanism of Action
The mechanism of action of Methyl2-ethynyl-5-methylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The ethynyl group can also participate in reactions that modify the compound’s activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar ester structure but lacks the ethynyl and methyl groups.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methyl group.
Methyl 3-methylbenzoate: Similar ester structure but with a different substitution pattern on the benzene ring .
Uniqueness
Methyl2-ethynyl-5-methylbenzoate is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl 2-ethynyl-5-methylbenzoate |
InChI |
InChI=1S/C11H10O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h1,5-7H,2-3H3 |
InChI Key |
RNQWEFJYELXGMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)


